molecular formula C8H7N3O2 B13213783 1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde

1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13213783
M. Wt: 177.16 g/mol
InChI Key: HPFBMZYGAOSQMI-UHFFFAOYSA-N
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Description

1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features both oxazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as potassium hydroxide, and solvents like methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents or organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to its specific combination of oxazole and pyrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-methyl-5-(1,3-oxazol-2-yl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C8H7N3O2/c1-11-6(5-12)4-7(10-11)8-9-2-3-13-8/h2-5H,1H3

InChI Key

HPFBMZYGAOSQMI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CO2)C=O

Origin of Product

United States

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